molecular formula C9H5ClINO2 B12863724 2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone

2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone

Cat. No.: B12863724
M. Wt: 321.50 g/mol
InChI Key: MNJKQTKXATYDJK-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone is a synthetic organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzo[d]oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a carboxylic acid or its derivative to form the benzo[d]oxazole ring.

    Chlorination: The final step involves the chlorination of the ethanone moiety, which can be accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum

Properties

Molecular Formula

C9H5ClINO2

Molecular Weight

321.50 g/mol

IUPAC Name

2-chloro-1-(2-iodo-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C9H5ClINO2/c10-4-6(13)5-2-1-3-7-8(5)12-9(11)14-7/h1-3H,4H2

InChI Key

MNJKQTKXATYDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)I)C(=O)CCl

Origin of Product

United States

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